3-Bromophenylhydrazine hydrochloride

Vue d'ensemble

Description

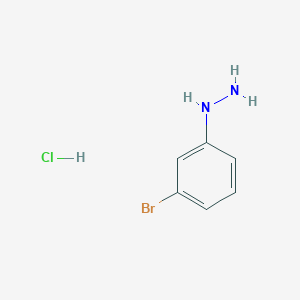

3-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the third position of the phenyl ring. This compound is typically found as an off-white to light brown powder and is known for its use in various chemical syntheses and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromophenylhydrazine hydrochloride generally involves the following steps:

Diazotization: The starting material, 3-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield 3-bromophenylhydrazine.

Salification: The resulting 3-bromophenylhydrazine is treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar steps but are optimized for higher yields and purity. The use of acetone in the salification step helps improve the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc powder and hydrochloric acid are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenylhydrazines.

Applications De Recherche Scientifique

Synthesis of Heterocycles

3-Bromophenylhydrazine hydrochloride is commonly employed in the synthesis of heterocyclic compounds, particularly indoles and pyrazoles.

Case Study: Fischer Indolization

A notable application is in the Fischer indolization reaction, where it acts as a precursor to indole derivatives. This reaction has been optimized under green chemistry conditions using deep eutectic solvents, demonstrating enhanced yields and reduced environmental impact .

Table 1: Reaction Conditions for Fischer Indolization

| Reagent | Yield (%) | Reaction Time | Solvent |

|---|---|---|---|

| 3-Bromophenylhydrazine HCl | 74 | 16 hours | Acetic Acid |

| Ethyl 5,5-Dimethyl-2,4-Dioxohexanoate | 60 | Varies | Dichloromethane |

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities, including antifungal and anticancer properties.

Antifungal Activity

Research indicates that derivatives of 3-bromophenylhydrazine exhibit significant antifungal activity against various strains. The mechanism involves the inhibition of fungal cell wall synthesis .

Table 2: Antifungal Activity of Derivatives

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-Bromophenylhydrazine | Candida albicans | 15 |

| 3-Bromophenylhydrazine Derivative A | Aspergillus niger | 18 |

Analytical Chemistry

In analytical applications, this compound is used as a reagent for the detection of carbonyl compounds through hydrazone formation. This method is particularly useful in food chemistry for assessing the quality of oils and fats.

Case Study: Detection of Carbonyl Compounds

A study demonstrated the effectiveness of this compound in forming stable hydrazones with various aldehydes and ketones, allowing for quantitative analysis via spectrophotometry .

Table 3: Carbonyl Detection Using Hydrazone Formation

| Carbonyl Compound | Absorbance (λ = 350 nm) | Detection Limit (µg/mL) |

|---|---|---|

| Acetaldehyde | 0.45 | 5 |

| Benzaldehyde | 0.60 | 2 |

Material Science

In material science, derivatives of 3-bromophenylhydrazine are explored for their potential use in polymer chemistry, particularly in the development of hydrophobic polymers through cross-linking reactions.

Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

Mécanisme D'action

The mechanism of action of 3-Bromophenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromophenylhydrazine hydrochloride

- 4-Bromophenylhydrazine hydrochloride

- 3-Chlorophenylhydrazine hydrochloride

Uniqueness

3-Bromophenylhydrazine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Activité Biologique

3-Bromophenylhydrazine hydrochloride, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis and Properties

This compound is synthesized through various methods, including direct bromination of phenylhydrazine or via hydrazone formation from corresponding carbonyl compounds. The compound has a melting point of approximately 225 °C and is characterized by its high purity (≥98% by HPLC) .

Biological Activities

The biological activities of this compound are primarily linked to its derivatives, particularly in the context of cancer research and antimicrobial properties. Here are some key findings:

- Anticancer Activity : Studies have shown that derivatives of 3-bromophenylhydrazine exhibit significant cytotoxicity against various cancer cell lines. For instance, 3-bromofascaplysin, a derivative, demonstrated potent activity against glioma C6 cells with an IC50 of less than 1 µM . The mechanism involves apoptosis induction through caspase activation and inhibition of critical signaling pathways such as PI3K/AKT/mTOR .

- Antimicrobial Properties : Preliminary evaluations indicate that this compound possesses antibacterial and antifungal activities. It has been effective against pathogens like Pseudomonas aeruginosa, showcasing its potential in treating infections .

- Selectivity in Cancer Treatment : The compound's derivatives have shown selective toxicity towards hormone-independent cancer cell lines while sparing non-malignant cells, indicating a promising therapeutic window for targeted cancer therapies .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Glioma Cells : In vitro studies demonstrated that 3-bromofascaplysin exhibited superior cytotoxic effects on glioma C6 cells compared to other tested compounds. The study reported a significant reduction in cell viability at submicromolar concentrations .

- Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity of 3-bromophenylhydrazine derivatives against multiple bacterial strains. Results indicated effective inhibition of growth, particularly against resistant strains, suggesting its potential use in developing new antibiotics .

Data Summary

The following table summarizes the biological activities and effectiveness of this compound and its derivatives:

| Activity | Cell Line/Pathogen | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Anticancer | Glioma C6 | <1 µM | Apoptosis via caspase activation |

| Antibacterial | Pseudomonas aeruginosa | Effective growth inhibition | Disruption of bacterial cell wall integrity |

| Antifungal | Various fungal strains | Not specified | Inhibition of fungal growth |

Propriétés

Numéro CAS |

27246-81-7 |

|---|---|

Formule moléculaire |

C6H8BrClN2 |

Poids moléculaire |

223.50 g/mol |

Nom IUPAC |

(3-bromophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |

Clé InChI |

RPYIPFXHIKXRKS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)NN.Cl |

SMILES canonique |

[H+].C1=CC(=CC(=C1)Br)NN.[Cl-] |

Key on ui other cas no. |

27246-81-7 |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

1-(3-Bromophenyl)hydrazine Hydrochloride; m-Bromphenylhydrazine Hydrochloride |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.